molecular formula C8H2Br2ClF3N4 B2957338 3-chloro-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine CAS No. 320424-27-9

3-chloro-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine

Cat. No. B2957338
CAS RN: 320424-27-9
M. Wt: 406.39
InChI Key: DTYZBWNEYSYHIP-UHFFFAOYSA-N
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Description

3-Chloro-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine (3CDTFP) is an organic molecule that is used as a building block for many synthetic compounds. It has been used in a variety of scientific research applications and is known for its ability to act as a catalyst in chemical reactions. 3CDTFP is a versatile molecule that has been used in the synthesis of drugs, polymers, and other materials. Additionally, it has been studied for its potential use in biochemistry and physiology, as well as its ability to act as an inhibitor of certain enzymes.

Scientific Research Applications

Synthesis and Characterization

  • The compound is recognized for its role in the synthesis of various pyridine derivatives, which are significant in the development of pesticides. A review focused on the synthesis of related compounds, such as 2,3-Dichloro-5-trifluoromethyl Pyridine, highlights the importance of such derivatives in modern agricultural chemicals (Lu Xin-xin, 2006).

Structural Studies

  • Structural analysis of compounds containing this chemical structure has been conducted. For instance, the asymmetric unit of fluazinam, a fungicide, includes this compound as a key component. The study revealed the dihedral angle between the pyridine and benzene ring planes, providing insights into the molecular structure (Youngeun Jeon et al., 2013).

Chemical Reactions

  • Research has been conducted on the reactions of triazolopyridines with various electrophiles. The study explores how treatment with chlorine, bromine, or mercuric acetate leads to the formation of different derivatives, underscoring the compound's reactivity and versatility (Gurnos Jones et al., 1981).

Photoluminescent Properties

  • Investigations into the photoluminescent properties of related triazole compounds have been reported. For example, a study on bipyridyltriazolium chlorobismuthate revealed photoluminescent responses under specific conditions, indicating potential applications in materials science (Guoping Li et al., 2016).

Antifungal Activity

  • Some derivatives synthesized from related compounds have shown weak antifungal activity. This indicates the potential of these compounds in developing new antifungal agents (Ming-yan Yang et al., 2015).

Electrocatalytic Applications

  • Studies on coordination compounds containing substituted triazolopyridines have shown promise for electrocatalytic applications. These findings open avenues for the use of such compounds in electrochemical sensors or catalysts (J. Conradie et al., 2019).

properties

IUPAC Name

3-chloro-2-(3,5-dibromo-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br2ClF3N4/c9-6-16-7(10)18(17-6)5-4(11)1-3(2-15-5)8(12,13)14/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYZBWNEYSYHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C(=NC(=N2)Br)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br2ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine

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